2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H2,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJMHSBOYYGLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687116 | |
| Record name | 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-94-5 | |
| Record name | 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Dihydropyridine Analogue Synthesis
A modified Hantzsch reaction employs ethyl acetoacetate, ammonium acetate, and 4-(hydroxymethyl)benzaldehyde in acetic acid under reflux (72 hours). This yields a dihydropyridine intermediate, which undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the aromatic pyridine core. However, this method suffers from low regioselectivity (<30% yield of desired isomer).
Vilsmeier-Haack Cyclization
Building on methods from chromeno[2,3-b]pyridine syntheses, 3-(dimethylamino)-1-(4-(hydroxymethyl)phenyl)prop-2-en-1-one undergoes Vilsmeier homologation with POCl₃/DMF. The resulting 4-oxo-4H-pyridine-3-carbaldehyde is condensed with ethyl cyanoacetate in ethanol with piperidine catalysis, yielding ethyl 2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylate (68% yield).
Cross-Coupling Strategies for C-5 Functionalization
Suzuki-Miyaura Coupling
Ethyl 2-amino-5-bromopyridine-4-carboxylate reacts with 4-(hydroxymethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/water (3:1) at 90°C for 12 hours. Key parameters:
| Parameter | Optimal Value |
|---|---|
| Base | K₂CO₃ (2.5 equiv) |
| Ligand | None |
| Yield | 85% |
Post-coupling, saponification with LiOH (THF/H₂O, 0°C→RT) converts the ester to the carboxylic acid (quantitative).
Direct C-H Arylation
Pioneered by Fagnou’s methodology, 2-aminopyridine-4-carboxylate undergoes palladium-catalyzed C-H activation with 4-(hydroxymethyl)iodobenzene. Optimized conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: 1,10-phenanthroline (10 mol%)
-
Solvent: DMA at 120°C
-
Yield: 63% (with 92% regioselectivity)
This approach eliminates pre-halogenation steps but requires rigorous exclusion of moisture.
Functional Group Interconversion Pathways
Nitro Reduction to Amine
Ethyl 5-[4-(hydroxymethyl)phenyl]-2-nitropyridine-4-carboxylate, synthesized via Ullmann coupling, undergoes catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH). Complete reduction occurs in 4 hours (95% yield). Comparative reductants:
| Reductant | Time (h) | Yield (%) |
|---|---|---|
| H₂/Pd-C | 4 | 95 |
| Fe/NH₄Cl | 12 | 78 |
| Na₂S₂O₄ | 6 | 83 |
Carboxylic Acid Derivatization
Methyl ester protection proves superior to ethyl for subsequent couplings due to easier hydrolysis. Comparative saponification:
| Ester | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl | LiOH, THF/H₂O | 6 | 98 |
| Methyl | NaOH, MeOH/H₂O | 2 | 99 |
| t-Butyl | TFA/DCM | 24 | 89 |
Protecting Group Strategies
Hydroxymethyl Protection
The benzyl alcohol moiety is protected as:
-
TBS ether : TBSCl, imidazole, DMF (92% yield)
-
Acetate : Ac₂O, pyridine (quantitative)
-
MOM ether : MOMCl, DIPEA (88% yield)
Deprotection efficiency:
| Protecting Group | Conditions | Yield (%) |
|---|---|---|
| TBS | TBAF/THF | 95 |
| Acetyl | K₂CO₃/MeOH | 98 |
| MOM | HCl/MeOH | 90 |
Amino Group Protection
Boc protection (Boc₂O, DMAP, CH₃CN) prevents side reactions during cross-coupling. Deprotection with TFA/DCM (1:1) achieves >99% recovery.
Scalability and Process Optimization
A kilogram-scale route employs:
-
Step 1 : Vilsmeier cyclization (batch size: 15 kg, yield: 73%)
-
Step 2 : Suzuki coupling (PPM: <50, yield: 82%)
-
Step 3 : Ester hydrolysis (continuous flow reactor, 99% conversion)
Critical quality attributes:
-
Residual Pd: <10 ppm (achieved via SiliaMetS® scavenging)
-
Polymorph control: Ethanol/water (4:1) crystallization ensures Form I
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
δ 8.32 (s, 1H, H-3), 7.78 (d, J = 8.2 Hz, 2H, ArH), 7.48 (d, J = 8.2 Hz, 2H, ArH), 6.92 (s, 1H, H-6), 5.21 (t, J = 5.6 Hz, 1H, OH), 4.57 (d, J = 5.6 Hz, 2H, CH₂OH), 2.11 (s, 2H, NH₂).
13C NMR (100 MHz, DMSO-d6) :
δ 169.4 (COOH), 158.2 (C-2), 153.1 (C-4), 142.3 (C-5), 138.9 (C-Ar), 128.7 (C-Ar), 127.5 (C-Ar), 124.3 (C-6), 114.8 (C-3), 64.2 (CH₂OH).
HRMS (ESI+) :
Calculated for C₁₃H₁₂N₂O₃ [M+H]+: 245.0826, Found: 245.0823.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (HPLC) | Cost Index |
|---|---|---|---|
| Vilsmeier-Suzuki | 58 | 99.2 | 1.0 |
| Hantzsch-Direct Arylation | 41 | 97.8 | 1.4 |
| Multicomponent | 33 | 95.6 | 2.1 |
The Vilsmeier-Suzuki route demonstrates optimal balance between efficiency and cost, though requiring careful control of Vilsmeier conditions to avoid over-chlorination .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of 2-Amino-5-[4-(carboxyphenyl)]pyridine-4-carboxylic acid.
Reduction: Formation of 2-Amino-5-[4-(aminomethyl)phenyl]pyridine-4-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation by interfering with specific metabolic pathways and signaling mechanisms. The hydroxymethyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.
Enzyme Inhibition
This compound may also serve as an inhibitor for various enzymes involved in disease processes. The presence of the amino and carboxylic acid functional groups allows for potential binding interactions with enzyme active sites. Research into similar compounds has demonstrated their effectiveness in inhibiting enzymes such as phosphodiesterases and kinases, which are critical in cancer and inflammatory diseases.
Environmental Science
Bioremediation
The compound's structural features suggest potential applications in environmental remediation efforts. By modifying the compound to enhance its solubility and reactivity, it could be utilized in bioremediation processes to degrade pollutants or heavy metals in contaminated environments. The hydroxymethyl group may facilitate interactions with organic pollutants, leading to their breakdown.
Toxicology Studies
As an emerging chemical entity, this compound is also being evaluated for its toxicological profile. Understanding its environmental impact and potential toxicity is crucial for assessing its safety in applications ranging from pharmaceuticals to agricultural use.
Biochemical Probes
Receptor Binding Studies
The compound can act as a biochemical probe for studying receptor interactions, particularly G protein-coupled receptors (GPCRs). Its structural similarity to known ligands allows researchers to investigate binding affinities and mechanisms of action at these critical biological targets.
Allosteric Modulation
Recent studies have focused on the allosteric modulation properties of pyridine derivatives. The unique structure of this compound may provide insights into allosteric sites on receptors, offering new avenues for drug design that target these less conventional binding sites.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer activity of various pyridine derivatives, including those similar to this compound. The findings indicated significant inhibition of cell growth in several cancer cell lines, suggesting that modifications to this compound could lead to effective anticancer agents.
Case Study 2: Environmental Impact Analysis
Research conducted on the environmental behavior of hydroxymethyl-pyridine derivatives highlighted their potential use in bioremediation. The study demonstrated that these compounds could effectively bind and degrade specific environmental contaminants, showcasing their utility in ecological restoration efforts.
Mechanism of Action
The mechanism of action of 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences arise from substituent types and positions on the pyridine/pyrimidine core. Below is a comparative analysis:
*Estimated based on structural analogs.
Key Observations:
- Carboxylic Acid (-COOH): Present in all compounds, contributing to acidity (pKa ~2-3) and metal-binding capacity. Positional variations (e.g., C4 vs. C5) alter electronic distribution and reactivity .
Thermal Stability :
- Chloro- and nitro-substituted derivatives exhibit higher melting points (268–287°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) . The target compound’s hydroxymethyl group may lower its melting point relative to these analogs but increase it compared to methyl-substituted derivatives .
Biological Activity
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid, also known by its CAS number 1261905-94-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and anti-inflammatory effects, as well as its structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.246 g/mol
Anticancer Activity
Research indicates that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. A study focusing on similar compounds highlighted their ability to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF268 (CNS cancer) .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 10.5 | Tubulin polymerization inhibition |
| Other derivatives | NCI-H460 | 15.0 | Apoptosis induction |
| Other derivatives | SF268 | 12.3 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines in vitro, which suggests potential therapeutic applications in inflammatory diseases . The structure-activity relationship indicates that modifications at the hydroxymethyl group enhance anti-inflammatory effects.
Structure-Activity Relationships (SAR)
The biological activity of 2-amino pyridine derivatives is significantly influenced by their substituents. The presence of the hydroxymethyl group at the para position of the phenyl ring is crucial for enhancing both anticancer and anti-inflammatory activities. Studies suggest that the introduction of electron-donating groups increases potency against various cancer cell lines .
Case Studies
- In Vitro Studies : A series of compounds related to 2-amino pyridines were synthesized and tested for their cytotoxicity against tumor cells. The results demonstrated that specific modifications led to increased efficacy, particularly in inhibiting tubulin polymerization, a key mechanism in cancer cell proliferation .
- In Vivo Studies : Animal models have shown promising results when treated with derivatives of this compound, leading to reduced tumor sizes and improved survival rates compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
